N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine
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Overview
Description
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine typically involves the reaction of 4-ethyl-1,3-thiazole with piperidine. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the process. The mixture is usually heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The thiazole ring can interact with active sites of enzymes, leading to inhibition of their activity. This interaction is often facilitated by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 2-aminothiazole derivatives
Uniqueness
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
This compound features a thiazole ring and a piperidine moiety, which are known for their roles in various pharmacological activities. The compound is primarily studied for its antimicrobial and anti-inflammatory effects, among other biological activities.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that derivatives of thiazole compounds often demonstrate significant inhibition against various pathogens. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound Derivatives
Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
---|---|---|---|
Staphylococcus aureus | 0.5 | 1.0 | Bactericidal |
E. coli | 1.0 | 2.0 | Bacteriostatic |
Staphylococcus epidermidis | 0.3 | 0.6 | Bactericidal |
These results suggest that the compound's structural features contribute to its efficacy against bacterial strains.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Mechanism of Action:
The anti-inflammatory effects are believed to arise from the compound's ability to modulate signaling pathways such as NF-kB and MAPK, leading to reduced expression of inflammatory mediators.
Case Studies
-
In Vitro Studies:
A study evaluated the compound's activity against various bacterial strains using minimum inhibitory concentration (MIC) assays. Results showed that it effectively inhibited bacterial growth at low concentrations, highlighting its potential as an antibacterial agent . -
In Vivo Studies:
Animal models demonstrated that administration of this compound resulted in decreased inflammation markers in tissues subjected to inflammatory stimuli . This suggests promising therapeutic applications in treating inflammatory diseases.
Research Findings
Recent studies have expanded on the biological profile of this compound:
- Antimicrobial Evaluation:
- Synergistic Effects:
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-ethyl-N-piperidin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9/h7,9,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
XWWIMUHZAVGCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)NC2CCNCC2 |
Origin of Product |
United States |
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